

Defactinib Application Notes: Pharmacokinetic and Drug Interaction Profile

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Compound Focus: Defactinib

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Defactinib is an oral small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase-2 (Pyk2) [1]. It is US-approved in a co-packaged combination with avutometinib for adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1] [2] [3].

The following table summarizes the key pharmacokinetic parameters of **defactinib** relevant to drug interaction assessment.

Parameter	Summary of Findings	Clinical Implications
Major Metabolizing Enzymes	Primarily metabolized by CYP3A4 and CYP2C9 [1].	Co-administration with strong CYP3A4/CYP2C9 inducers/inhibitors may alter defactinib exposure.
Food Effect	Administration with a high-fat meal increased AUC by 2.7-fold and Cmax by 1.9-fold [1].	Defactinib should be administered with food to ensure consistent and intended exposure [1].
Protein Binding	Highly bound (~90%) to human plasma proteins [1].	Potential for displacement interactions is theoretically low.

Parameter	Summary of Findings	Clinical Implications
Route of Elimination	Primarily eliminated in feces (87% of dose; 52% as unchanged parent drug). Renal excretion is minimal (7.6% of dose) [1].	Low risk of interactions with drugs that affect renal secretion.
Active Metabolites	Metabolite M4 is equipotent to the parent drug and accounts for 28% of drug exposure. Metabolite M2 is inactive [1].	The pharmacological activity of the M4 metabolite should be considered in interactions affecting defactinib metabolism.
Drug-Drug Interaction (DDI) Evidence	A study in adrenocortical carcinoma suggested no observed toxicity or drug-drug interactions when combined with mitotane (a known CYP3A4 inducer) in a xenograft model [4].	Preliminary <i>in vivo</i> data suggests the interaction with mitotane may be manageable; clinical monitoring in humans is advised.
Interaction with Avutometinib	Pharmacokinetic data from a phase 1 trial did not suggest an obvious drug-drug interaction between avutometinib and defactinib [5].	The approved combination regimen does not require dose adjustment due to PK interactions.

Proposed Protocol for Assessing Defactinib Drug Interactions

The following protocol outlines a strategy for evaluating potential drug interactions with **defactinib**, based on its known pharmacokinetic properties.

In Vitro Cytochrome P450 Phenotyping

- **Objective:** To confirm the specific CYP enzymes involved in **defactinib** metabolism.
- **Methodology:** Incubate **defactinib** with human liver microsomes (HLM) or recombinant CYP enzymes. Use chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) or antibodies specific to each CYP enzyme. Monitor the depletion of **defactinib** and formation of major metabolites (M2 and M4) using LC-MS/MS.

- **Key Measurements:** Reaction velocity, enzyme kinetic parameters (K_m , V_{max}), and relative activity for each CYP isoform.

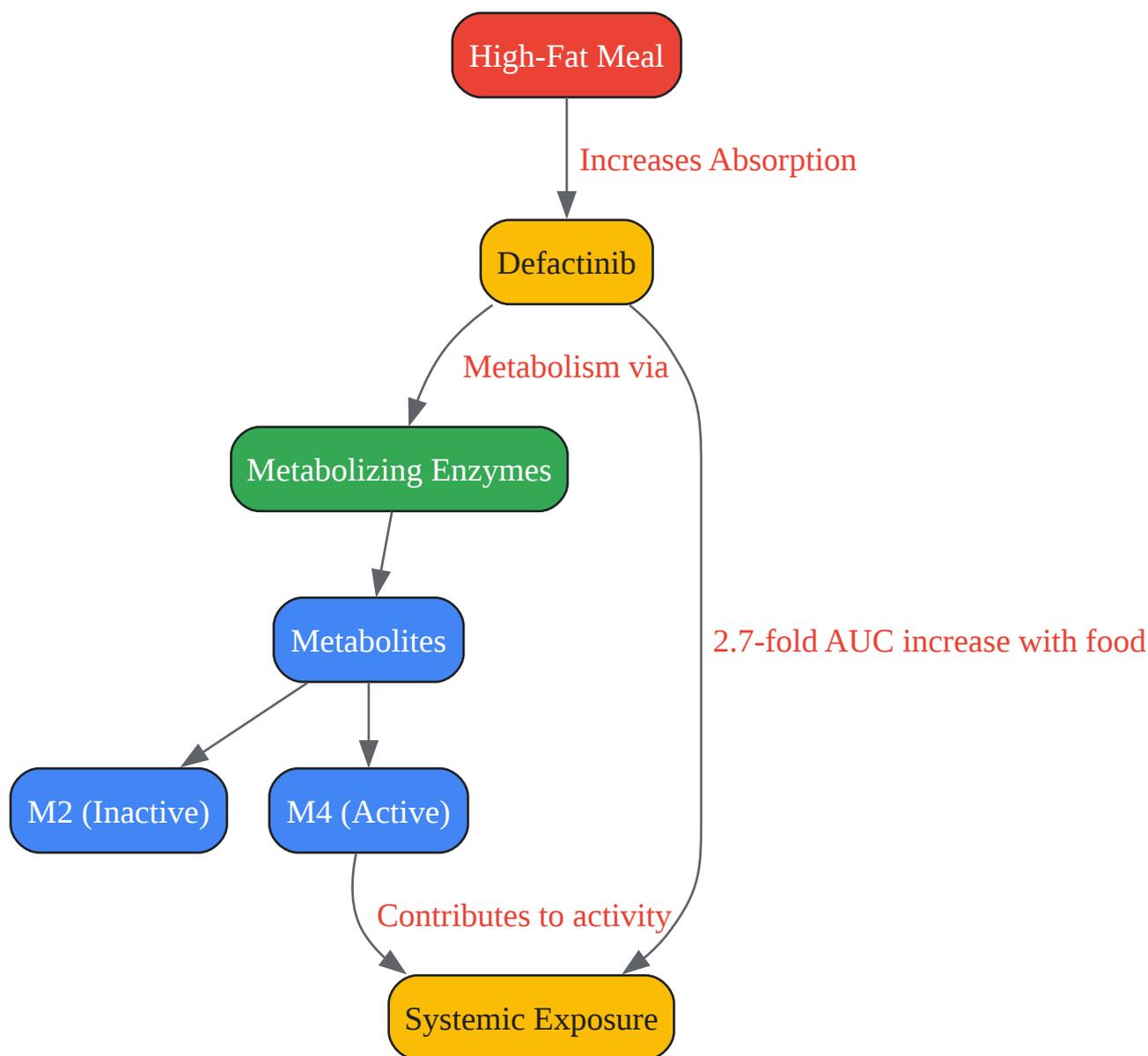
Assessment as a Perpetrator of Interactions (Enzyme Inhibition)

- **Objective:** To determine if **defactinib** or its major metabolite M4 can inhibit key CYP enzymes.
- **Methodology:** Conduct reversible inhibition and time-dependent inhibition (TDI) assays in HLM. Use probe substrates for major CYP enzymes (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9). Measure the IC_{50} value for reversible inhibition and the K_{i} / k_{inact} values for TDI.
- **Key Measurements:** IC_{50} shift between pre-incubated and co-incubated samples, and the inactivation parameters (K_{i} and k_{inact}).

Clinical DDI Study Design

- **Objective:** To evaluate the clinical significance of a known metabolic pathway through a perpetrator study.
- **Study Design:** An open-label, fixed-sequence study in healthy volunteers or patients.
 - **Period 1:** Administer a single oral dose of **defactinib** (e.g., 200 mg) with food.
 - **Washout.**
 - **Period 2:** Pre-dose with a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg QD) for several days.
 - **Period 2, Day 4:** Co-administer a single dose of **defactinib** with the inhibitor.
- **Pharmacokinetic Sampling:** Intensive blood sampling over 48-72 hours post-**defactinib** dose in both periods to calculate AUC_{0-inf} , C_{max} , and $t_{1/2}$.
- **Data Analysis:** Compare **defactinib** exposure (geometric mean ratio of AUC and C_{max}) with and without the co-administered drug.

The diagram below illustrates the primary metabolic and interaction pathways for defactinir, based on current knowledge.



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Key Takeaways for Researchers

- **Critical Food Effect:** The significant increase in **defactinib** exposure when taken with a high-fat meal is a major pharmacokinetic factor that must be controlled in clinical studies and advised for patients [1].
- **Primary Metabolic Pathways:** The role of CYP3A4 and CYP2C9 indicates that **defactinib** is susceptible to interactions with strong inducers or inhibitors of these enzymes. While one preclinical study noted no interaction with mitotane, clinical vigilance is warranted [1] [4].

- **Combination Therapy Viability:** The lack of a significant pharmacokinetic interaction with its partner drug, avutometinib, supports the feasibility of this combination regimen [5].

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